molecular formula C12H21NO4 B13583507 Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13583507
M. Wt: 243.30 g/mol
InChI Key: KDDCJBFJUBOMOR-IUCAKERBSA-N
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Description

tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound with significant applications in asymmetric synthesis and various chemical transformations. The presence of the tert-butyl group and the oxazolidine ring structure imparts unique reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used in several scientific research applications:

    Chemistry: As a chiral building block in asymmetric synthesis, it helps in the preparation of enantiomerically pure compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is a key intermediate in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring structure allows for selective binding to these targets, modulating their activity and leading to the desired biological or chemical effect. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate stands out due to its unique combination of the oxazolidine ring and the tert-butyl group, which imparts distinct reactivity and stability. This makes it a versatile intermediate in various synthetic applications, offering advantages in terms of selectivity and yield compared to similar compounds .

Biological Activity

Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound with significant implications in both chemical and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C12H21NO4C_{12}H_{21}NO_4 and a molecular weight of 243.30 g/mol. The compound features a unique oxazolidine ring structure characterized by:

  • Chirality : The presence of chiral centers at positions 4 and 5 contributes to its stereochemical properties.
  • Functional Groups : The formyl group at position 4 and the tert-butyl ester at position 3 enhance its reactivity and stability.

Synthesis Methods

The synthesis of this compound typically involves the reaction of an oxazolidine precursor with tert-butyl chloroformate under anhydrous conditions. Common solvents include dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine to facilitate the formation of the ester bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interactions : The oxazolidine ring allows selective binding to enzymes, modulating their activity.
  • Receptor Binding : The steric hindrance from the tert-butyl group influences binding affinity and specificity for receptors.

These interactions can lead to various biological effects depending on the target proteins involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria by interfering with their metabolic pathways.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory responses in vitro by affecting cytokine production.
  • Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through specific signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindingsReference
In vitro study on bacterial inhibitionDemonstrated significant antimicrobial activity against E. coli and S. aureus
Anti-inflammatory assayReduced TNF-alpha levels in macrophages
Cancer cell line studyInduced apoptosis in human breast cancer cells

Applications in Research and Industry

This compound is utilized in various fields:

  • Pharmaceutical Development : As a key intermediate in synthesizing biologically active compounds.
  • Agricultural Chemistry : Used in developing safer agrochemicals.
  • Material Science : Investigated for enhancing properties in specialty polymers.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m0/s1

InChI Key

KDDCJBFJUBOMOR-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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